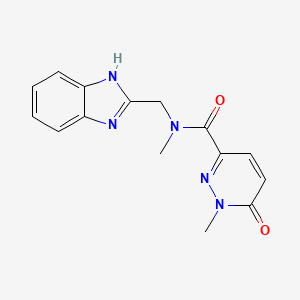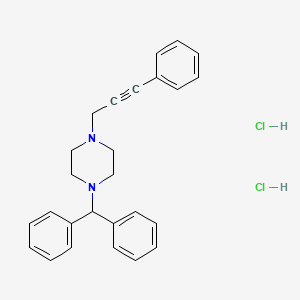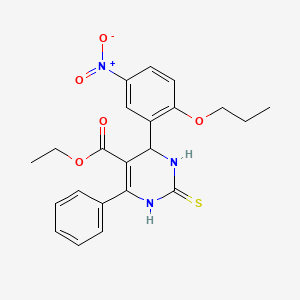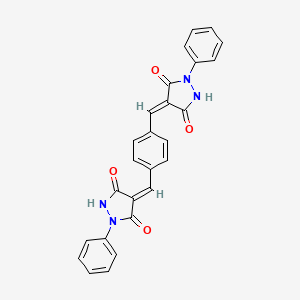
2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
説明
2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as ABT-378, is a chemical compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It has been extensively studied for its potential use in the treatment of human immunodeficiency virus (HIV) infections.
科学的研究の応用
Crystal Structure Analysis
2-Amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, along with similar compounds, has been the subject of crystal structure analysis using X-ray diffraction. These studies provide valuable insights into the molecular structure of such compounds. For instance, Sharma et al. (2015) and Kumar et al. (2016) explored the crystal structures of related carbonitrile compounds, revealing details about their molecular conformation and stabilization through hydrogen bonds (Sharma et al., 2015) (Kumar et al., 2016).
Electrocatalytic Multicomponent Assembling
The compound is used in electrocatalytic multicomponent assembling processes. Vafajoo et al. (2014) demonstrated an efficient procedure for obtaining 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives through electrocatalysis. This highlights its potential in synthetic chemistry applications (Vafajoo et al., 2014).
Antimicrobial Activity
Studies have also focused on the antimicrobial properties of derivatives of this compound. For example, Nagamani et al. (2019) synthesized a series of derivatives and evaluated their antibacterial and antifungal activity, demonstrating the biological potential of these compounds (Nagamani et al., 2019).
Organocatalyzed Synthesis
The compound has been used in organocatalyzed synthesis processes. Ramireddy et al. (2017) and Ding et al. (2010) described the synthesis of 2-amino-4H-chromene derivatives using various catalysts, showcasing its versatility in organic synthesis [(Ramireddy et al., 2017)](https://consensus.app/papers/organocatalyzed-synthesis-2‐amino‐4h‐chromene-ramireddy/ed8aa3be43e65d24ab4975b3ed0ea4d6/?utm_source=chatgpt) (Ding et al., 2010).
Synthesis of Chromene Derivatives
The compound is central to the synthesis of various chromene derivatives. Fadda and Youssif (2011) investigated reactions leading to the synthesis of chromens, highlighting the chemical reactivity and potential applications of such nitriles in heterocyclic synthesis (Fadda & Youssif, 2011).
X-ray Crystallization Comparison
Comparative studies of X-ray crystallization have been conducted on polyfunctionalized 4H-pyran derivatives, including similar compounds. Sharma et al. (2021) compared the crystallographic properties of these compounds, providing insights into their molecular arrangement and stability (Sharma et al., 2021).
Greener Synthesis Methods
Efforts have been made to synthesize these compounds using environmentally friendly methods. Ramesh et al. (2016) described a greener synthesis approach using 2-aminopyridine as a catalyst, emphasizing the push towards sustainable chemistry (Ramesh et al., 2016).
Ultrasound-Assisted Synthesis
Ultrasound-assistedsynthesis techniques have been employed for the preparation of derivatives of this compound. Chavan et al. (2021) utilized ultrasound irradiations in a green synthesis approach, demonstrating the potential of this method in enhancing the efficiency of chemical reactions (Chavan et al., 2021).
Molecular Structure and Spectral Analysis
The molecular structure and spectral properties of derivatives have been extensively analyzed. Bishnoi et al. (2019) synthesized and characterized a specific derivative, providing detailed insights into its structural and vibrational properties through spectroscopic techniques and density functional theory (DFT) analysis (Bishnoi et al., 2019).
Enantioselective Synthesis
Enantioselective synthesis methods using this compound have been explored. Gao and Du (2012) achieved the enantioselective synthesis of chiral 2-amino-4H-chromene-3-carbonitriles using bifunctional squaramides as catalysts, demonstrating the compound's utility in producing chiral molecules (Gao & Du, 2012).
特性
IUPAC Name |
2-amino-4-(4-bromophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-10-6-4-9(5-7-10)14-11(8-18)16(19)21-13-3-1-2-12(20)15(13)14/h4-7,14H,1-3,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYUTFJVRYGXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea](/img/structure/B4976671.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4976683.png)
![3-chloro-4-{[1-(1,4-dithiepan-6-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4976692.png)

![4-[1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B4976695.png)
![N-(1-{1-[2-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4976709.png)
![2-{[{[1-(2-methylbenzyl)-4-piperidinyl]methyl}(3-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4976718.png)

![2-chloro-N-(2-methoxyphenyl)-5-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzenesulfonamide](/img/structure/B4976737.png)


![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4976754.png)
